Montelukast sulfoxide is a chemical compound derived from the oxidation of montelukast, a cysteinyl leukotriene receptor antagonist commonly used in asthma treatment. It is a key oxidative metabolite of montelukast. [] While montelukast itself is widely studied, its metabolite, montelukast sulfoxide, is primarily investigated in the context of drug metabolism and potential drug-drug interactions.
Montelukast sulfoxide is a significant metabolite of the leukotriene receptor antagonist montelukast, which is primarily used in the management of asthma and allergic rhinitis. Montelukast itself is a widely prescribed medication that works by blocking substances in the body called leukotrienes, which cause inflammation and bronchoconstriction. The sulfoxide form is often encountered as a contaminant in montelukast preparations and has implications for both pharmacology and toxicology.
Montelukast sulfoxide arises from the oxidative metabolism of montelukast, primarily through the action of cytochrome P450 enzymes in the liver. It can also be formed during the synthesis of montelukast due to exposure to light and oxygen, leading to degradation products that include various sulfoxides .
Montelukast sulfoxide can be classified as a sulfoxide, which is characterized by the presence of a sulfur atom bonded to an oxygen atom (S=O). This classification places it within the broader category of organosulfur compounds, which are known for their diverse biological activities.
The synthesis of montelukast sulfoxide typically occurs as a result of the oxidative metabolism of montelukast. Various cytochrome P450 enzymes, particularly CYP3A4, are involved in this conversion, catalyzing the oxidation reactions that lead to the formation of sulfoxides .
Montelukast sulfoxide has a complex molecular structure characterized by its specific arrangement of atoms. The molecular formula is C35H36ClNO4S, with a molecular weight of 602.18 g/mol. The structure includes a sulfur atom bonded to an oxygen atom (sulfoxide functional group), along with multiple aromatic rings and substituents that contribute to its pharmacological properties .
Montelukast sulfoxide can participate in various chemical reactions typical for sulfoxides. These include:
The reactivity of montelukast sulfoxide is influenced by its electronic structure and steric factors derived from its bulky aromatic groups. Understanding these reactions is crucial for evaluating its stability and potential interactions with other biological molecules.
Montelukast acts primarily through selective antagonism at leukotriene receptors (CysLT1), leading to reduced bronchoconstriction and inflammation associated with asthma and allergic rhinitis. Its metabolite, montelukast sulfoxide, while less active than the parent compound, may still exhibit some pharmacological effects due to its structural similarities.
Montelukast sulfoxide is typically found as a solid compound with specific melting points depending on its purity and crystalline form.
Relevant analyses such as High-Performance Liquid Chromatography (HPLC) are used to assess purity levels and quantify impurities like montelukast sulfoxide in pharmaceutical preparations .
Montelukast sulfoxide serves several roles in scientific research:
Montelukast sulfoxide is primarily formed via oxidative metabolism of montelukast, a leukotriene receptor antagonist. The thioether moiety in montelukast undergoes stereoselective sulfoxidation, predominantly mediated by hepatic cytochrome P450 (CYP) enzymes.
CYP3A4 is the principal isoform responsible for montelukast sulfoxidation, exhibiting distinct stereoselectivity. In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes confirm that CYP3A4 catalyzes the formation of R- and S-diastereomers of montelukast sulfoxide at a ratio of 3:1. This stereobias correlates with differential binding affinities in CYP3A4's active site, where the pro-R sulfur orientation favors oxidation. Inhibitor studies with ketoconazole (CYP3A4-selective) reduce sulfoxide formation by >85%, while CYP2C8/9 inhibitors (gemfibrozil) show negligible effects [1] [4].
Table 1: Stereoselectivity of CYP3A4 in Montelukast Sulfoxidation
Parameter | R-Sulfoxide | S-Sulfoxide |
---|---|---|
Formation Rate (pmol/min/mg) | 42.3 ± 5.1 | 14.2 ± 2.3 |
Km (μM) | 18.5 | 22.7 |
Vmax (pmol/min/pmol CYP) | 9.7 | 3.1 |
Diastereomeric Ratio | 3:1 |
Enzyme kinetics reveal Michaelis-Menten parameters for sulfoxidation. In HLMs, the apparent Km ranges from 15–25 μM, with Vmax of 50–60 pmol/min/mg protein. Recombinant CYP3A4 shows a lower Km (12.4 μM) and higher catalytic efficiency (CLint = Vmax/Km = 0.48 μL/min/pmol) compared to CYP2C8 (CLint = 0.05 μL/min/pmol). Sulfoxide metabolites further inhibit CYP2C8/9, with IC50 values of 0.02–0.05 μM, indicating potent feedback inhibition [2] [4] [10].
Table 2: Kinetic Parameters of CYP Isoforms in Sulfoxidation
Enzyme | Km (μM) | Vmax (pmol/min/pmol CYP) | CLint (μL/min/pmol CYP) | IC50 (μM) |
---|---|---|---|---|
CYP3A4 | 12.4 | 6.0 | 0.48 | 9.33 |
CYP2C8 | 28.9 | 1.5 | 0.05 | 0.05 |
CYP2C9 | 31.6 | 1.2 | 0.04 | 3.61 |
Myeloperoxidase (MPO) in neutrophils contributes to extrahepatic sulfoxidation. In vitro models demonstrate that activated neutrophils generate montelukast sulfoxide via MPO/H2O2/halide systems. Inhibitor studies with azide (MPO inhibitor) reduce sulfoxide formation by 70%, confirming MPO's role. This pathway is pharmacologically relevant in airway inflammation sites, where neutrophil infiltration occurs in asthma [6].
FMOs (particularly FMO3) catalyze montelukast sulfoxidation but with low efficiency. Recombinant FMO3 studies show a CLint of 0.08 μL/min/mg, 6-fold lower than CYP3A4. Thermal inactivation of FMOs (45°C) in HLMs reduces sulfoxide formation by only 10–15%, underscoring their minor role. No stereoselectivity is observed with FMOs, unlike CYP3A4 [1] [4].
Montelukast metabolism involves two primary competing pathways:
Intrinsic clearance (CLint) in HLMs favors glucuronidation (CLint = 18.7 μL/min/mg) over sulfoxidation (CLint = 3.2 μL/min/mg). However, sulfoxidation dominates at therapeutic montelukast concentrations (1–5 μM) due to higher enzyme affinity (Km sulfoxidation = 20 μM vs. Km glucuronidation = 100 μM). Gemfibrozil (CYP2C8 inhibitor) reduces 36-hydroxylation but not sulfoxidation, confirming route independence [1] [4] [7].
Table 3: Kinetic Comparison of Major Montelukast Metabolic Pathways
Pathway | Enzyme | Km (μM) | CLint (μL/min/mg) | % Contribution |
---|---|---|---|---|
Sulfoxidation | CYP3A4 | 18.5 | 3.2 | 55–60% |
Glucuronidation | UGT1A3 | 100.2 | 18.7 | 30–35% |
36-Hydroxylation | CYP2C8 | 8.9 | 12.1 | 5–10% |
Significant species variations exist:
Recombinant enzyme studies confirm CYP3A4's human-specific efficiency, while CYP2B11 dominates canine sulfoxidation. These differences necessitate cautious extrapolation of preclinical data [1] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1